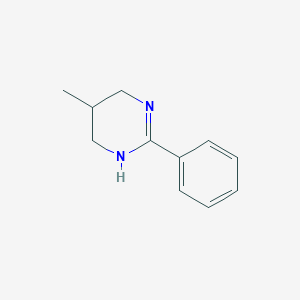![molecular formula C7H12O3 B15245213 methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate](/img/structure/B15245213.png)
methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate: is an organic compound with the molecular formula C7H12O3 . It is a cyclopropane derivative, characterized by the presence of a hydroxymethyl group and an acetate ester. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate typically involves the cyclopropanation of suitable precursors followed by esterification. One common method involves the reaction of cyclopropane derivatives with formaldehyde to introduce the hydroxymethyl group, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of cyclopropane carboxylic acid derivatives.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its reactivity and structural features make it a useful tool for probing enzyme mechanisms and metabolic pathways .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of molecules with specific biological activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity . The cyclopropane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparaison Avec Des Composés Similaires
Cyclopropaneacetic acid: Similar structure but lacks the ester group.
Cyclopropylmethanol: Similar structure but lacks the acetate group.
Methyl cyclopropylacetate: Similar structure but lacks the hydroxymethyl group.
Uniqueness: Methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate is unique due to the presence of both the hydroxymethyl and acetate groups on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)3-5-2-6(5)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
Clé InChI |
GIEUTJKEZCVILV-PHDIDXHHSA-N |
SMILES isomérique |
COC(=O)C[C@H]1C[C@@H]1CO |
SMILES canonique |
COC(=O)CC1CC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


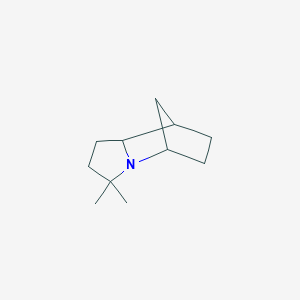
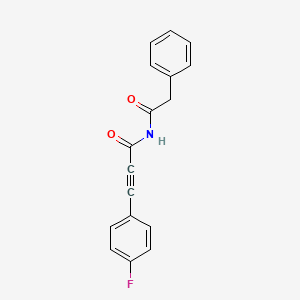
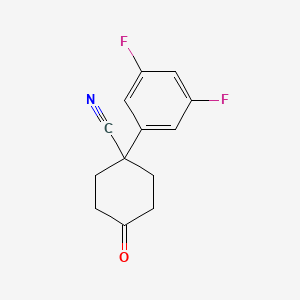
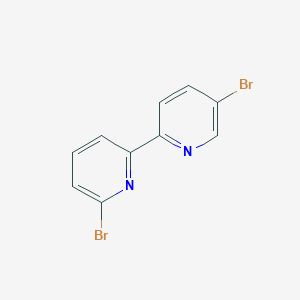
![Isothiazolo[4,5-D]pyrimidine](/img/structure/B15245150.png)
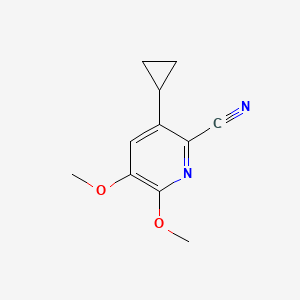
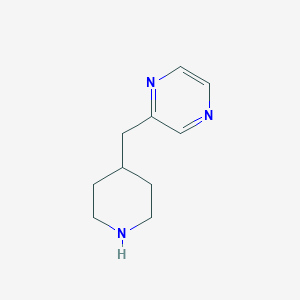
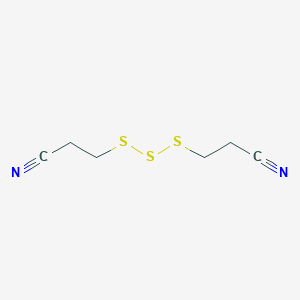
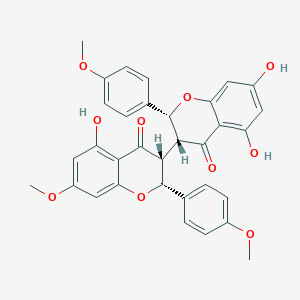
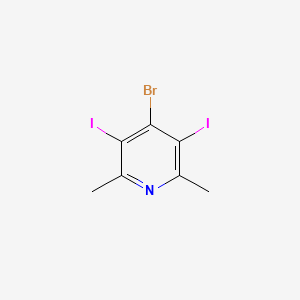
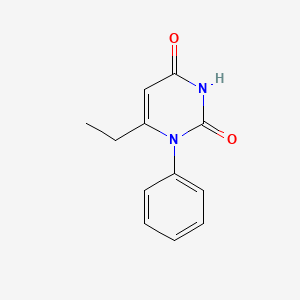
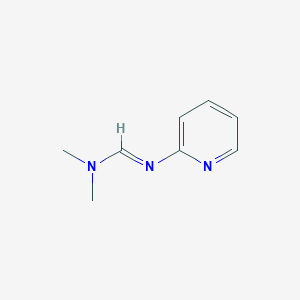
![3-Ethoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15245212.png)
